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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Amine

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die kovalente Modifikation von Molekilen mit funktionellen Gruppen ist eine Schliisselstrategie
in der Arzneimittelentwicklung, Diagnostik und den Biowissenschaften. Die Derivatisierung von
Carbonséuren mit Methyltetrazin-PEG4-Amin fuihrt eine bioorthogonale "Click-Chemie"-
Funktionalitat in ein Zielmolekil ein. Das Tetrazin-Motiv kann anschlieRend schnell und
spezifisch mit einem Trans-Cycloocten (TCO)-Partner in einer inversen Elektronenbedarfs-
Diels-Alder (iIEDDA)-Reaktion reagieren. Diese Reaktion ist hochselektiv und biokompatibel
und ermdglicht die Ligation in komplexen biologischen Umgebungen.

Der hydrophile Polyethylenglykol (PEG4)-Linker verbessert die Loslichkeit in wassrigen
Medien, reduziert die unspezifische Bindung und bietet einen flexiblen Abstandshalter, um
sterische Hurden zu minimieren. Dieses Dokument beschreibt die chemischen Grundlagen und
liefert detaillierte Protokolle fur die Konjugation von Methyltetrazin-PEG4-Amin an Molekile, die
Carbonsauregruppen enthalten, unter Verwendung der robusten 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimid (EDC) und N-Hydroxysuccinimid (NHS) Chemie.

Prinzip der Reaktion
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Die EDC/NHS-Kopplung ist eine bewéhrte Methode zur Bildung einer stabilen Amidbindung
zwischen einer Carbonsaure und einem primaren Amin. Die Reaktion verlauft in zwei
Hauptschritten:

o Aktivierung der Carbonséaure: EDC reagiert mit der Carbonsauregruppe und bildet ein
hochreaktives, aber instabiles O-Acylisoharnstoff-Intermediat.[1][2] Um die Hydrolyse dieses
Intermediats zu verhindern und die Reaktionseffizienz zu verbessern, wird NHS (oder sein
wasserlosliches Analogon Sulfo-NHS) hinzugefiigt. NHS reagiert mit dem O-Acylisoharnstoff
zu einem stabileren, aminreaktiven NHS-Ester.[1] Dieser Aktivierungsschritt ist bei einem
leicht sauren pH-Wert (4,5-6,0) am effizientesten.[1]

o Amin-Kopplung: Der NHS-Ester reagiert leicht mit dem primaren Amin des Methyltetrazin-
PEG4-Amins zu einer stabilen Amidbindung.[1] Diese Reaktion ist bei einem
physiologischen bis leicht basischen pH-Wert (7,2-8,5) am effizientesten.[1]
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Abbildung 1: Reaktionsmechanismus der EDC/NHS-vermittelten Amidkopplung.

Quantitative Datenzusammenfassung
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Die Effizienz der Kopplungsreaktion hangt von mehreren Faktoren ab, darunter die molaren
Verhaltnisse der Reagenzien, der pH-Wert und die Reaktionszeit. Die folgende Tabelle fasst
empfohlene Bereiche und erwartete Ergebnisse fir die Optimierung zusammen.
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Empfohlener Erwartete
Parameter . Anmerkungen .
Bereich Kopplungseffizienz
Ein Uberschuss an
Molares Verhéltnis EDC und NHS wird
(Carbonsaure:EDC:N 1:1,2-5:1,2-5 verwendet, um die -
HS) Aktivierungsreaktion
voranzutreiben.[1][3]
Ein leichter
_ Uberschuss der
Molares Verhaltnis )
o Aminkomponente
(Aktivierte 1:1,1-1,5 ) ) -
_ kann eine vollstandige
Saure:Amin)
Kopplung
sicherstellen.[1]
Optimal fir die
Bildung des NHS-
Aktivierungs-pH 45-6,0 Esters; MES-Puffer -
wird haufig verwendet.
[1]
Optimal fur den
nukleophilen Angriff
Kopplungs-pH 7,2-85 des Amins; PBS- oder -

Boratpuffer sind

geeignet.[1]

Aktivierungszeit

15 - 60 Minuten

Langere Zeiten
kénnen zur Hydrolyse
des EDC fihren.[4]

Kopplungszeit

2 - 24 Stunden

Die Reaktion kann bei
Raumtemperatur oder
Uber Nacht bei 4°C

durchgeflihrt werden.

[4]

> 70%

Reagenzienkonzentrat 1 -10 mM Hohere -
ion Konzentrationen
konnen die
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Reaktionsgeschwindig
keit erhéhen, aber
auch die Aggregation

fordern.

Experimentelle Protokolle

Hier werden zwei detaillierte Protokolle vorgestellt: eines fur wéassrige Bedingungen, das fur
Proteine und andere Biomolekile geeignet ist, und eines flir organische Losungsmittel, das fur

kleine Molekule oder Peptide verwendet wird.
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Reagenzien vorbereiten
(Molekil, Puffer, EDC/NHS, Amin)

;

Schritt 1: Carbonséure-Aktivierung
Lése Molekil in Aktivierungspuffer
Flige EDC & NHS hinzu
Inkubiere 15-30 min bei RT

Optional: Uberschiissiges
EDC/NHS entfernen
(Entsalzungssaule)

Nein

Schritt 2: Amin-Kopplung
Fluge Methyltetrazin-PEG4-Amin hinzu
(pH auf 7.2-8.5 einstellen)
Inkubiere 2h bei RT oder tiber Nacht bei 4°C

Schritt 3: Reaktion stoppen
Fuge Quenching-Puffer hinzu
(z.B. Hydroxylamin, Tris)
Inkubiere 15-30 min

Schritt 4: Aufreinigung des Konjugats
(z.B. HPLC, SEC, Dialyse)

;

Schritt 5: Analyse
(z.B. MS, HPLC, UV-Vis)

Click to download full resolution via product page

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf fir die EDC/NHS-Kopplung.
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Protokoll A: Kopplung in wassrigem Puffer (z.B. flr
Proteine)

Dieses Protokoll ist fur die Derivatisierung von Proteinen oder anderen wasserldslichen
Makromolekilen mit zuganglichen Carboxylgruppen (z.B. Aspartat, Glutamat, C-Terminus)
optimiert.

Materialien:

Carbonsaurehaltiges Molekul (z.B. Protein)

o Methyltetrazin-PEG4-Amin (HCI-Salz, MW: 363.19 g/mol )

e EDC (MW: 191.7 g/mol)

e Sulfo-NHS (MW: 217.14 g/mol )

o Aktivierungspuffer: 0,1 M MES, 0,5 M NaCl, pH 6,0

o Kopplungspuffer: Phosphatgepufferte Salzlésung (PBS), pH 7,2-7,5

e Quenching-Puffer: 1 M Tris-HCI, pH 8,5 oder 1 M Hydroxylamin, pH 8,5
e Entsalzungssaulen (z.B. Zeba™ Spin Desalting Columns)
Vorgehensweise:

o Vorbereitung der Reagenzien:

o Lassen Sie EDC und Sulfo-NHS vor dem Offnen auf Raumtemperatur kommen, um die
Kondensation von Feuchtigkeit zu vermeiden.[3]

o Bereiten Sie unmittelbar vor Gebrauch frische Losungen von EDC und Sulfo-NHS im
Aktivierungspuffer vor (z.B. 10 mg/mL). EDC ist in wassriger Losung instabil.[4]

o Lo6sen Sie das carbonséaurehaltige Protein im Aktivierungspuffer in einer geeigneten
Konzentration (z.B. 1-10 mg/mL).
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o Lo6sen Sie Methyltetrazin-PEG4-Amin im Kopplungspuffer.

Aktivierung der Carbonséaure:

o Geben Sie eine 50-fache molare Uberschussmenge an EDC und Sulfo-NHS zur
Proteinldsung.

o Mischen Sie vorsichtig und inkubieren Sie die Reaktion fur 15-30 Minuten bei
Raumtemperatur.

Entfernung von tberschissigem EDC/Sulfo-NHS (Wichtig):

o Entfernen Sie Uberschissige Aktivierungsreagenzien sofort mit einer Entsalzungsséaule,
die mit dem Kopplungspuffer aquilibriert ist. Dieser Schritt verhindert die Polymerisation
des Zielproteins und unerwinschte Nebenreaktionen.

Kopplung mit Methyltetrazin-PEG4-Amin:

o Geben Sie die entsalzte, aktivierte Proteinlésung sofort zu der Losung von Methyltetrazin-
PEG4-Amin. Verwenden Sie einen 10- bis 20-fachen molaren Uberschuss des Amins im
Verhaltnis zum Protein.

o Lassen Sie die Reaktion 2 Stunden bei Raumtemperatur oder tber Nacht bei 4°C unter
leichtem Schutteln laufen.

Quenchen der Reaktion:

o Figen Sie den Quenching-Puffer hinzu, um eine Endkonzentration von 20-50 mM zu
erreichen, um alle verbleibenden reaktiven NHS-Ester zu hydrolysieren.[5]

o Inkubieren Sie fur 15 Minuten bei Raumtemperatur.
Aufreinigung des Konjugats:

o Reinigen Sie das derivatisierte Protein von tUberschissigem Amin und Nebenprodukten
durch Dialyse, GréRenausschlusschromatographie (SEC) oder eine geeignete
AffinitAtschromatographie.
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Protokoll B: Kopplung in organischem Losungsmittel
(z.B. fir kleine Molekiile)

Dieses Protokoll eignet sich fur kleine Molekiile, Peptide oder andere Substrate, die in
organischen Lésungsmitteln |8slich sind.

Materialien:

Carbonsaurehaltiges Molekil

e Methyltetrazin-PEG4-Amin (HCI-Salz)

« EDC (MW: 191.7 g/mol)

¢ NHS (MW: 115.09 g/mol)

o Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

» Base: N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

e Aufreinigungssystem (z.B. praparative HPLC, Flash-Chromatographie)
Vorgehensweise:

 Einrichtung der Reaktion:

o Losen Sie das carbonsaurehaltige Molekiil (1,0 Aquivalente) in wasserfreiem DMF.
o Flgen Sie NHS (1,5 Aquivalente) und EDC (1,5 Aquivalente) zur Losung hinzu.[6]

o RuUhren Sie die Reaktionsmischung 1-4 Stunden bei Raumtemperatur, um die Bildung des
NHS-Esters zu ermdglichen. Der Fortschritt kann mittels Dunnschichtchromatographie
(DC) oder LC-MS Uberwacht werden.[6]

o Kopplung mit Methyltetrazin-PEG4-Amin:

o In einem separaten GefaR losen Sie Methyltetrazin-PEG4-Amin (1,2 Aquivalente) in
wasserfreiem DMF.
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o Figen Sie DIPEA oder TEA (2-3 Aquivalente, bezogen auf die Carbonsaure) hinzu, um
das HCI-Salz zu neutralisieren und als Protonenféanger zu dienen.[6]

o Geben Sie die Aminldsung zur aktivierten Carbonsauremischung.

o Lassen Sie die Reaktion 12-24 Stunden bei Raumtemperatur unter standigem Rihren
laufen.[6] Uberwachen Sie den Fortschritt mittels HPLC oder LC-MS.

o Aufarbeitung und Aufreinigung:

o Nach Abschluss der Reaktion verdiinnen Sie die Mischung mit einem geeigneten
Losungsmittel (z.B. Ethylacetat) und waschen sie mit Wasser oder einer milden
Saure/Base, um Uberschissige Reagenzien und DIPEA/TEA-Salze zu entfernen.

o Trocknen Sie die organische Phase (z.B. Uber NazSOa), filtrieren Sie und dampfen Sie das
Lésungsmittel unter reduziertem Druck ein.

o Reinigen Sie das Rohprodukt mittels Flash-Chromatographie an Kieselgel oder
praparativer HPLC, um das gewilinschte derivatisierte Molekul zu isolieren.

Charakterisierung des Konjugats

Die erfolgreiche Konjugation sollte durch geeignete analytische Methoden bestatigt werden:

o Massenspektrometrie (MS): Zur Bestatigung der kovalenten Anlagerung des Methyltetrazin-
PEG4-Amin-Linkers durch Beobachtung der erwarteten Massenzunahme des Endprodukts.

[6]

e Hochleistungsflissigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des
Konjugats. Das derivatisierte Produkt hat typischerweise eine andere Retentionszeit als die
Ausgangsmaterialien.[6]

o UV-Vis-Spektroskopie: Zur Quantifizierung der Tetrazin-Inkorporation unter Verwendung
seines charakteristischen Absorptionsmaximums.

» NMR-Spektroskopie (fur kleine Molekule): Zur strukturellen Bestatigung des Konjugats.
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Fehlerbehebung
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Problem

Mogliche Ursache Lésungsvorschlag

Geringe Kopplungsausbeute

Stellen Sie sicher, dass der
pH-Wert des
Aktivierungspuffers im
o o optimalen Bereich liegt (4,5-
Ineffiziente Aktivierung der o
6,0). Verwenden Sie frisch

zubereitete EDC/NHS-

Carbonséaure.

Ldsungen. Erhéhen Sie den
molaren Uberschuss an
EDC/NHS.[3]

Hydrolyse des aktivierten
NHS-Esters.

Fuhren Sie den
Kopplungsschritt sofort nach
der Aktivierung durch. Die
Hydrolysegeschwindigkeit

nimmt mit dem pH-Wert zu.[3]

Inaktives Amin am
Methyltetrazin-PEG4-Amin.

Stellen Sie die Qualitat und
Reinheit des Amin-Reagenzes
sicher. Fligen Sie eine Base
(DIPEA/TEA) hinzu, wenn Sie
das HCI-Salz in organischen

L&sungsmitteln verwenden.

Aggregation des Proteins
(Protokoll A)

Entfernen Sie Uberschissiges

EDC und Sulfo-NHS nach dem
Vernetzung durch EDC. . ) )

Aktivierungsschritt unbedingt

mittels einer Entsalzungsséaule.

Inkonsistente Ergebnisse

Lagern Sie EDC und NHS
trocken und bei der
. ) empfohlenen Temperatur.
Instabilitat der Reagenzien. o )
Lassen Sie die Reagenzien
vor dem Offnen auf

Raumtemperatur kommen.[3]

Variabilitat der Reaktionszeit

oder Temperatur.

Standardisieren Sie die
Inkubationszeiten und

Temperaturen fir die
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Aktivierungs- und

Kopplungsschritte.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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